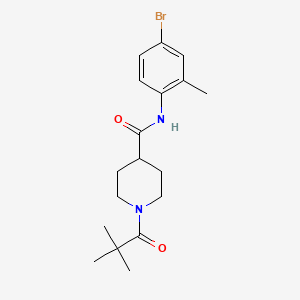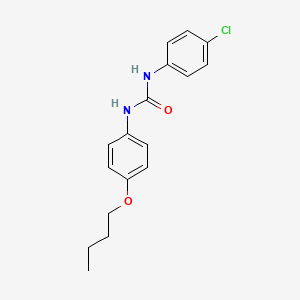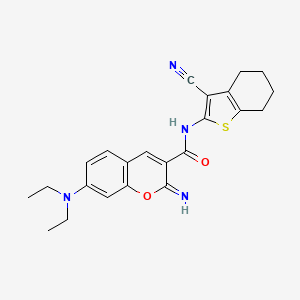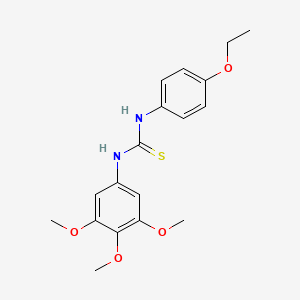![molecular formula C21H23FN2O4 B4584396 2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B4584396.png)
2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2-Fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide involves complex reactions yielding novel benzamides with potential gastrokinetic activity, showcasing the importance of the morpholine and fluorophenyl components in their molecular framework (Kato et al., 1992). Similarly, the synthesis and characterization of related molecules highlight the intricate steps required to obtain these compounds, including high-purity yields indicating minimal side reactions (Loganathan Velupillai et al., 2015).
Molecular Structure Analysis
Molecular structure analysis via techniques such as NMR, IR, and X-ray diffraction provides insights into the compound's configuration. For instance, a related molecule exhibited its structure through single-crystal X-ray diffraction, shedding light on the molecular arrangement and stereochemistry (Mamatha S.V et al., 2019).
Aplicaciones Científicas De Investigación
Gastrokinetic Activity
2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide and its derivatives have been explored for their gastrokinetic activity. For instance, a study conducted by Kato et al. (1992) synthesized and evaluated a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides for their effects on gastric emptying in rats. The derivatives demonstrated significant gastrokinetic activity, comparable to cisapride, without dopamine D2 receptor antagonistic activity (Kato, Morie, Yoshida, & Matsumoto, 1992).
Intermolecular Interactions in Triazole Derivatives
Another area of research involves the intermolecular interactions in derivatives of 1,2,4-triazoles, where fluoro derivatives like 2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide may play a role. Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, investigating their crystal structures and intermolecular interactions. Such studies provide insights into the molecular basis of their biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Anticonvulsant Activity
The potential anticonvulsant activity of related compounds has also been a subject of research. Kamiński et al. (2015) synthesized a library of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which are structurally related to 2-(2-fluorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide. These compounds were evaluated for their anticonvulsant activity, with several displaying broad spectra of activity across preclinical seizure models (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of similar compounds can provide insights into their potential therapeutic applications. A study on S-1, a selective androgen receptor modulator, explored its pharmacokinetics and metabolism in rats, highlighting the importance of molecular properties in the development of new drugs. Such studies contribute to understanding the ideal pharmacokinetic characteristics of propanamides in preclinical studies (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-2-18(28-19-10-6-4-8-16(19)22)20(25)23-17-9-5-3-7-15(17)21(26)24-11-13-27-14-12-24/h3-10,18H,2,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBDRYNAMXJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)

![4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)
![1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4584339.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)
![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)


![3-[(3-bromophenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4584402.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4584407.png)

